Tuberculosis inhibitor 11
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Overview
Description
Tuberculosis inhibitor 11 is a novel compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound targets specific enzymes within the bacterium, disrupting its ability to reproduce and survive. The development of this compound is particularly significant given the rise of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tuberculosis inhibitor 11 involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic compounds, which are known for their potent biological activities . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Tuberculosis inhibitor 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Tuberculosis inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell wall synthesis and metabolism.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis, particularly drug-resistant strains.
Industry: Utilized in the development of diagnostic tools and assays for detecting Mycobacterium tuberculosis
Mechanism of Action
The mechanism of action of Tuberculosis inhibitor 11 involves targeting specific enzymes within Mycobacterium tuberculosis. One key target is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the production of critical cell wall components, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tuberculosis inhibitor 11 include:
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Ethambutol: Another first-line drug that inhibits arabinosyltransferases, enzymes involved in cell wall biosynthesis.
Pyrazinamide: A prodrug that disrupts membrane transport and energy production in Mycobacterium tuberculosis
Uniqueness
What sets this compound apart from these compounds is its specific targeting of the DprE1 enzyme, which is not targeted by the other drugs. This unique mechanism of action makes this compound a promising candidate for overcoming drug resistance and improving treatment outcomes for tuberculosis patients .
Properties
Molecular Formula |
C29H37N3O9 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1 |
InChI Key |
MUHNBAQOZIQXBK-XCZUPJPTSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC |
Origin of Product |
United States |
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